molecular formula C24H22N4OS B4618622 N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea

N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea

Cat. No.: B4618622
M. Wt: 414.5 g/mol
InChI Key: WKRDJNOEBRNXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea is a useful research compound. Its molecular formula is C24H22N4OS and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.15143251 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Thiourea derivatives exhibit significant antibacterial and antimicrobial properties. For example, the synthesis and characterization of thiourea ligands and their metal complexes have demonstrated antibacterial activity against several bacteria strains, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and C. tropicalis (Abuthahir et al., 2014). This suggests that N-(2,3-diphenyl-6-quinoxalinyl)-N'-(3-hydroxypropyl)thiourea could be explored for its antibacterial potential, leveraging the inherent properties of thiourea compounds.

Anticancer Properties

Research into thiourea derivatives has also revealed their potential in anticancer applications. A study on synthesized urea and thiourea derivatives showed promising cytotoxic effects against various cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells, indicating their potential as anticancer agents (Esteves-Souza et al., 2006). This opens avenues for the exploration of this compound in cancer research, especially in understanding its mechanism of action and therapeutic efficacy.

Antioxidant Activities

Compounds containing thiourea moieties have been evaluated for their antioxidant properties. Studies indicate that thiourea derivatives can exhibit significant antioxidant activity, which is crucial in the mitigation of oxidative stress involved in various chronic diseases and the aging process (Ismaili et al., 2008). This suggests the potential of this compound as an antioxidant agent, which could be valuable in the development of treatments for diseases caused by oxidative stress.

Molecular Docking and Antioxidant Studies

The chemosensing, molecular docking, and antioxidant studies of acylthiourea derivatives, including those with quinoline units, have shown that these compounds possess good antioxidant activity and potential in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities (Kalaiyarasi et al., 2019). This highlights the versatility of thiourea derivatives in drug discovery and the potential of this compound in the development of novel therapeutic agents.

Properties

IUPAC Name

1-(2,3-diphenylquinoxalin-6-yl)-3-(3-hydroxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c29-15-7-14-25-24(30)26-19-12-13-20-21(16-19)28-23(18-10-5-2-6-11-18)22(27-20)17-8-3-1-4-9-17/h1-6,8-13,16,29H,7,14-15H2,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRDJNOEBRNXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=S)NCCCO)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.